Kushenol I

Description

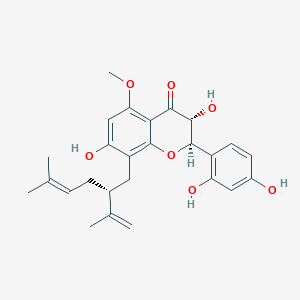

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-2-(2,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O7/c1-13(2)6-7-15(14(3)4)10-18-20(29)12-21(32-5)22-23(30)24(31)26(33-25(18)22)17-9-8-16(27)11-19(17)28/h6,8-9,11-12,15,24,26-29,31H,3,7,10H2,1-2,4-5H3/t15-,24+,26-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKEDJCCCNZWOBS-SGOPFIAHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@H](CC1=C2C(=C(C=C1O)OC)C(=O)[C@@H]([C@H](O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80243958 | |

| Record name | Kushenol I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80243958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99119-69-4 | |

| Record name | Kushenol I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80243958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the chemical structure of Kushenol I?

Introduction

Kushenol I is a naturally occurring prenylated flavonoid, a class of secondary metabolites known for their diverse biological activities.[1][2] It is primarily isolated from the roots of Sophora flavescens, a plant used in traditional Chinese medicine, and has also been identified in Gentiana macrophylla.[3][4] As a member of the flavanonol subclass of flavonoids, this compound has been the subject of research for its potential therapeutic properties, including anti-inflammatory, antioxidant, and antifungal effects.[1][2][4] This document provides a comprehensive overview of its chemical structure, properties, and the molecular pathways it modulates.

Chemical Structure and Properties

This compound is a complex molecule characterized by a flavanone core structure substituted with a lavandulyl group. Its systematic IUPAC name is (2R,3R)-2-(2,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one.[3] The structure features a chromen-4-one backbone with multiple hydroxyl groups, a methoxy group, and a chiral prenyl-derived side chain, contributing to its specific biological functions.

| Property | Value | References |

| Molecular Formula | C₂₆H₃₀O₇ | [1][2][3][5] |

| Molecular Weight | 454.51 g/mol | [1][3][6] |

| CAS Number | 99119-69-4 | [1][2][3] |

| Appearance | White to off-white solid powder | [1][2][5] |

| Classification | Flavonoid, Flavanonol, Polyphenol | [1][2] |

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-inflammatory and antioxidant activities.[4] Recent studies have highlighted its potential in the treatment of ulcerative colitis (UC).[4] In experimental models, this compound administration was shown to preserve the intestinal barrier and optimize gut microbiota.[4]

Mechanistically, this compound exerts its anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), IL-6, IL-17, and tumor necrosis factor-alpha (TNF-α), while promoting the anti-inflammatory cytokine IL-10.[4] This modulation is achieved through the inhibition of key signaling pathways, including the PI3K/AKT and MAPK pathways.[4] Specifically, this compound has been shown to inhibit critical signaling molecules like Toll-like receptor 4 (TLR4), phosphoinositide 3-kinase (PI3K), protein kinase B (AKT), p38 mitogen-activated protein kinase (p38 MAPK), and NOD-like receptor thermal protein domain associated protein 3 (NLRP3).[4] It also acts as a modulator for the GABAA receptor.[2]

Experimental Protocols

The elucidation of this compound's structure and its biological activities involves a range of sophisticated experimental techniques.

The chemical structure of this compound was originally established through spectral and chemical evidence.[2] Standard protocols for natural product chemistry are employed for its isolation and identification from its primary source, Sophora flavescens.

-

Extraction and Isolation : The dried roots of S. flavescens are ground and extracted with a solvent like aqueous acetone. The resulting crude extract is then subjected to fractionation using liquid-liquid partitioning.

-

Chromatographic Purification : The active fractions are further purified using column chromatography techniques, such as silica gel or Sephadex LH-20, followed by high-performance liquid chromatography (HPLC) to yield pure this compound.[2]

-

Spectroscopic Analysis : The purified compound's structure is determined using a combination of spectroscopic methods. Mass spectrometry (MS) is used to determine the molecular formula, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC) provides detailed information about the connectivity and stereochemistry of the atoms in the molecule.[7][8]

The therapeutic effects of this compound on ulcerative colitis (UC) were investigated using a dextran sulfate sodium (DSS)-induced colitis mouse model.[4]

-

Animal Model : Acute colitis is induced in mice (e.g., C57BL/6) by administering 3% (w/v) DSS in their drinking water for 7 days.

-

Treatment Protocol : During the DSS induction period, mice are orally administered this compound daily at specified doses. A control group receives DSS and a vehicle, while a positive control group might receive a standard-of-care drug like sulfasalazine.[4]

-

Assessment of Colitis Severity : Disease progression is monitored daily by measuring body weight, stool consistency, and the presence of blood. The Disease Activity Index (DAI) is calculated based on these parameters. At the end of the experiment, colon length is measured as an indicator of inflammation.[4]

-

Cytokine and Protein Analysis : Colon tissues are harvested for analysis.

-

Cytokine Measurement : Levels of pro-inflammatory (TNF-α, IL-6, IL-1β) and anti-inflammatory (IL-10) cytokines in colon tissue homogenates are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[4]

-

Western Blotting : The expression and phosphorylation levels of key signaling proteins (e.g., PI3K, AKT, p38 MAPK, TLR4) are determined by Western blot analysis to elucidate the molecular mechanism of this compound.[4]

-

-

Molecular Docking : To supplement experimental data, computational studies such as molecular docking and molecular dynamics simulations are performed to predict and analyze the interaction between this compound and its protein targets (e.g., AKT, PI3K, TLR4).[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS:99119-69-4 | Manufacturer ChemFaces [chemfaces.com]

- 3. This compound | C26H30O7 | CID 20832634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound combats ulcerative colitis via intestinal barrier preservation and gut microbiota optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 99119-69-4 | this compound [phytopurify.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Kushenol I: A Technical Guide to Its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kushenol I, a prenylated flavonoid, has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the natural sourcing of this compound, detailed experimental protocols for its isolation and purification, and a summary of its known biological activities with a focus on its interaction with cellular signaling pathways. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, key experimental workflows and signaling pathways are visually represented using diagrams to facilitate a comprehensive understanding of this promising natural compound.

Natural Source

The primary and commercially recognized natural source of this compound is the dried root of Sophora flavescens , a plant belonging to the Leguminosae family.[1][2][3] This medicinal herb, commonly known as "Ku Shen" in traditional Chinese medicine, is widely distributed in Asia and has a long history of use for various ailments.[4] The roots of Sophora flavescens are rich in a variety of bioactive compounds, including a significant number of prenylated flavonoids, of which this compound is a notable constituent.[1]

Isolation and Purification of this compound

The isolation of this compound from the roots of Sophora flavescens typically involves initial solvent extraction followed by advanced chromatographic techniques to achieve high purity. High-speed counter-current chromatography (HSCCC) has been demonstrated to be a particularly effective method for the single-step preparative isolation of this compound.[5]

General Extraction Procedure

A general procedure for the initial extraction of flavonoids from Sophora flavescens roots involves the following steps:

-

Preparation of Plant Material: The dried roots of Sophora flavescens are ground into a coarse powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered root material is subjected to sequential extraction with solvents of increasing polarity. A common sequence is n-hexane, followed by ethyl acetate, and then methanol.[6] The ethyl acetate fraction is typically enriched with flavonoids, including this compound.

-

Concentration: The resulting extracts are concentrated under reduced pressure to yield a crude extract.

Experimental Protocol: High-Speed Counter-Current Chromatography (HSCCC)

The following protocol details the single-step preparative isolation of this compound from a crude extract of Sophora flavescens using HSCCC[5]:

-

Instrumentation: A high-speed counter-current chromatograph equipped with a suitable preparative coil.

-

Two-Phase Solvent System: A mixture of n-hexane, ethyl acetate, methanol, and water in a 1:1:1:1 (v/v/v/v) ratio is prepared and thoroughly equilibrated. The upper phase serves as the stationary phase, and the lower phase is used as the mobile phase.

-

Sample Preparation: 350 mg of the crude ethyl acetate extract is dissolved in a mixture of the upper and lower phases for injection.

-

HSCCC Operation:

-

The preparative coil is first filled with the stationary phase (upper phase).

-

The apparatus is then rotated at a specific speed (e.g., 800 rpm).

-

The mobile phase (lower phase) is pumped into the column at a flow rate of 1.0 mL/min.

-

After the mobile phase front emerges and hydrodynamic equilibrium is established, the sample solution is injected.

-

A stepwise increase in the mobile phase flow rate to 2.0 mL/min is performed after 120 minutes to expedite the elution of more retained compounds.

-

-

Fraction Collection and Analysis: The effluent is continuously monitored (e.g., at 254 nm), and fractions are collected based on the chromatogram. The purity of the fractions containing this compound is determined by High-Performance Liquid Chromatography (HPLC).

Isolation Data

The following table summarizes the quantitative data from a representative HSCCC isolation of this compound from Sophora flavescens.[5]

| Parameter | Value |

| Starting Material | 350 mg of crude ethyl acetate extract |

| Initial this compound content in crude extract | 11.9% |

| Yield of this compound | 39.3 mg |

| Purity of isolated this compound (by HPLC) | 97.3% |

| Recovery Rate | 91.8% |

Structural Elucidation and Spectroscopic Data

The chemical structure of this compound is confirmed through a combination of spectroscopic methods, including Ultraviolet (UV) spectroscopy, Infrared (IR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).

Spectroscopic Data for this compound

| Spectroscopic Technique | Data |

| HRESIMS | m/z [M+H]⁺ (Calculated for C₂₆H₃₀O₇) |

| ¹H-NMR | (Data to be populated from relevant literature) |

| ¹³C-NMR | (Data to be populated from relevant literature) |

| UV λmax (MeOH) | (Data to be populated from relevant literature) |

| IR (KBr) νmax | (Data to be populated from relevant literature) |

Biological Activity and Signaling Pathways

This compound has demonstrated a range of biological activities, with its anti-inflammatory properties being of particular interest. Studies have shown that this compound can modulate key inflammatory signaling pathways.

Anti-Inflammatory Effects

In a model of ulcerative colitis, this compound was found to alleviate symptoms by reducing the levels of pro-inflammatory cytokines while inhibiting the activation of critical signaling pathways.[1] Specifically, this compound has been shown to suppress the phosphorylation, and therefore the activation, of key proteins in the PI3K/AKT, p38 MAPK, and NF-κB signaling cascades.[1] These pathways are central to the inflammatory response, and their inhibition by this compound underscores its potential as an anti-inflammatory agent.

A related compound, Kushenol A, has also been shown to suppress the PI3K/AKT/mTOR signaling pathway in breast cancer cells, suggesting a common mechanism of action for this class of flavonoids.[2]

Visualizations

Experimental Workflow

Caption: Workflow for the isolation of this compound from Sophora flavescens.

Signaling Pathway

Caption: Inhibition of pro-inflammatory signaling pathways by this compound.

References

- 1. This compound combats ulcerative colitis via intestinal barrier preservation and gut microbiota optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Flavonoids from the Roots of Sophora flavescens and Their Potential Anti-Inflammatory and Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis of Kushenol I in Sophora flavescens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthetic pathway of Kushenol I, a prenylated flavonoid of significant interest found in the medicinal plant Sophora flavescens. This document details the enzymatic steps, key intermediates, and presents available quantitative data. Furthermore, it outlines the experimental protocols used to elucidate this pathway and includes diagrams generated using the DOT language to visualize the metabolic process and experimental workflows.

Introduction to this compound and its Significance

This compound is a complex prenylated flavanone isolated from the roots of Sophora flavescens, a plant with a long history in traditional medicine. Prenylated flavonoids, characterized by the addition of isoprenoid-derived side chains, often exhibit enhanced biological activities compared to their non-prenylated counterparts. This compound, with its distinctive 8-lavandulyl group, has garnered attention for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of the flavanone scaffold, naringenin. The subsequent and characteristic modifications involve a series of prenylation and hydroxylation reactions. The pathway is closely related to the biosynthesis of other prenylated flavonoids in Sophora flavescens, such as sophoraflavanone G (also known as Kushenol F).

The key steps are as follows:

-

Formation of Naringenin: The pathway originates from the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA, catalyzed by chalcone synthase (CHS) , to form naringenin chalcone. This is then isomerized to (2S)-naringenin by chalcone isomerase (CHI) .

-

First Prenylation: The flavanone naringenin undergoes its first prenylation at the C-8 position of the A-ring. This reaction is catalyzed by the enzyme naringenin 8-dimethylallyltransferase (SfN8DT-1) , which transfers a dimethylallyl pyrophosphate (DMAPP) group to naringenin, forming 8-prenylnaringenin (8PN), also known as sophoraflavanone B[1][2].

-

Hydroxylation: The intermediate 8-prenylnaringenin is then hydroxylated at the 2'-position of the B-ring. This step is catalyzed by a cytochrome P450 monooxygenase, specifically 8-prenylnaringenin 2'-hydroxylase , to produce leachianone G[1].

-

Formation of the Lavandulyl Group: The formation of the characteristic lavandulyl moiety occurs through a second prenylation event. The enzyme leachianone G 2''-dimethylallyltransferase catalyzes the transfer of another DMAPP molecule to the prenyl side chain of leachianone G, forming sophoraflavanone G[1][2]. This lavandulyl group is a key structural feature of this compound.

-

Final Conversion to this compound: The precise enzymatic step that converts a sophoraflavanone G-like precursor to this compound has not been fully elucidated in the available literature. However, based on their structural similarities, it is hypothesized to involve a hydroxylation or other minor modification of the lavandulyl side chain or the flavonoid backbone.

Diagram of the this compound Biosynthesis Pathway

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. However, studies on related compounds and enzymes in Sophora flavescens provide some insights.

| Enzyme/Compound | Parameter | Value | Organism/System | Reference |

| Naringenin 8-dimethylallyltransferase (SfN8DT-1) | Km for Naringenin | 55 µM | S. flavescens (recombinant in yeast) | [3] |

| Km for DMAPP | 106 µM | S. flavescens (recombinant in yeast) | [3] | |

| Various Kushenols | IC50 on CYP2B6 | Variable (µM) | Human Liver Microsomes | [4][5] |

| IC50 on CYP3A4 | Variable (µM) | Human Liver Microsomes | [4][5] |

Note: The IC50 values reflect the inhibitory activity of these compounds on human metabolic enzymes, not the kinetic parameters of their own biosynthetic enzymes.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway involves a combination of biochemical and molecular biology techniques. Below are generalized protocols for key experiments.

Enzyme Assay for Naringenin 8-dimethylallyltransferase (SfN8DT-1)

This protocol is adapted from studies on flavonoid prenyltransferases.

Objective: To determine the activity of SfN8DT-1 in converting naringenin to 8-prenylnaringenin.

Materials:

-

Microsomal fraction containing SfN8DT-1 (from S. flavescens cell cultures or a heterologous expression system).

-

(2S)-Naringenin solution.

-

Dimethylallyl pyrophosphate (DMAPP) solution.

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 10% glycerol).

-

Stop solution (e.g., ethyl acetate).

-

HPLC system for product analysis.

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube by adding the assay buffer, naringenin solution, and the microsomal protein extract.

-

Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the DMAPP solution.

-

Incubate the reaction for a specific time period (e.g., 30-60 minutes) at the optimal temperature with gentle shaking.

-

Stop the reaction by adding an equal volume of the stop solution (e.g., ethyl acetate).

-

Vortex vigorously to extract the products into the organic phase.

-

Centrifuge to separate the phases and collect the organic layer.

-

Evaporate the solvent and redissolve the residue in a suitable solvent for HPLC analysis.

-

Analyze the products by HPLC, comparing the retention time and UV spectrum with an authentic standard of 8-prenylnaringenin.

-

Quantify the product formation based on a standard curve.

Heterologous Expression of Prenyltransferases in Yeast

This method is used to produce and characterize individual enzymes of the pathway.

Objective: To express a candidate prenyltransferase gene (e.g., SfN8DT-1) in Saccharomyces cerevisiae for functional characterization.

Materials:

-

Yeast expression vector (e.g., pYES2).

-

Competent S. cerevisiae cells.

-

Full-length cDNA of the target prenyltransferase gene.

-

Yeast transformation reagents.

-

Selective yeast growth media (with and without galactose).

-

Microsome isolation buffer.

Procedure:

-

Clone the full-length cDNA of the prenyltransferase into the yeast expression vector under the control of an inducible promoter (e.g., GAL1).

-

Transform the recombinant plasmid into competent S. cerevisiae cells using a standard protocol (e.g., lithium acetate method).

-

Select for transformed yeast colonies on appropriate selective media.

-

Grow a starter culture of the transformed yeast in glucose-containing medium (repressing conditions).

-

Inoculate a larger culture with the starter culture and grow to mid-log phase.

-

Induce protein expression by transferring the cells to a galactose-containing medium.

-

After a period of induction (e.g., 16-24 hours), harvest the yeast cells by centrifugation.

-

Isolate the microsomal fraction from the yeast cells by mechanical disruption (e.g., glass beads) followed by differential centrifugation.

-

The resulting microsomal fraction can be used for enzyme assays as described in Protocol 4.1.

Diagram of Experimental Workflow for Enzyme Characterization

Conclusion and Future Perspectives

The biosynthesis of this compound in Sophora flavescens is a specialized branch of the flavonoid pathway, characterized by multiple prenylation and hydroxylation steps. While the initial stages leading to the formation of the lavandulyl-containing intermediate sophoraflavanone G are relatively well-understood, the final enzymatic conversion to this compound remains an area for further investigation. Future research should focus on identifying and characterizing the enzyme(s) responsible for this final modification. A deeper understanding of the complete pathway will be instrumental for the metabolic engineering of microorganisms or plants to produce this compound and its analogs for pharmaceutical applications. The development of efficient biocatalytic systems could provide a sustainable alternative to extraction from natural plant sources.

References

- 1. researchgate.net [researchgate.net]

- 2. Naringenin 8-dimethylallyltransferase - Wikipedia [en.wikipedia.org]

- 3. Cloning and Characterization of Naringenin 8-Prenyltransferase, a Flavonoid-Specific Prenyltransferase of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Cytochrome P450 Activities by Sophora flavescens Extract and Its Prenylated Flavonoids in Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Cytochrome P450 Activities by Sophora flavescens Extract and Its Prenylated Flavonoids in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Pharmacological Properties of Kushenol I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kushenol I is a prenylated flavonoid, a class of natural compounds known for their diverse biological activities. It is isolated from the roots of Sophora flavescens, a plant used extensively in traditional Chinese medicine.[1][2] As a member of the flavonoid family, this compound possesses a characteristic chemical structure that contributes to its wide range of pharmacological effects. This technical guide provides an in-depth overview of the known pharmacological properties of this compound, focusing on its mechanisms of action, relevant signaling pathways, and quantitative data, to support further research and drug development efforts.

Pharmacological Properties and Therapeutic Potential

This compound has demonstrated significant potential in preclinical studies, primarily exhibiting potent anti-inflammatory, antioxidant, and immunomodulatory activities. These properties suggest its therapeutic utility in treating inflammatory conditions, particularly those affecting the gastrointestinal system.

Anti-inflammatory and Immunomodulatory Effects

The most well-documented therapeutic effect of this compound is its ability to ameliorate ulcerative colitis (UC).[1] In preclinical models, this compound alleviates the symptoms of UC by modulating the immune response, reducing inflammation, and protecting the intestinal barrier.[1]

-

Cytokine Modulation : this compound significantly suppresses the expression of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-17 (IL-17), and Tumor Necrosis Factor-alpha (TNF-α).[1] Concurrently, it promotes the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10), thereby rebalancing the inflammatory environment in the colon.[1]

-

Immune Cell Regulation : The compound has been shown to regulate T-cell balance, which is crucial in the pathogenesis of autoimmune and inflammatory diseases like UC.[1]

-

Gut Microbiota and Intestinal Barrier : this compound positively influences the composition of the gut microbiota and enhances the integrity of the intestinal mucosal barrier, which is often compromised in UC.[1]

Antioxidant Properties

Oxidative stress is a key contributor to the tissue damage observed in inflammatory diseases. This compound exhibits potent antioxidant effects, which are integral to its therapeutic action. It helps to mitigate colonic inflammation and tissue damage by combating oxidative stress, although the precise mechanisms, such as the upregulation of specific antioxidant enzymes like heme oxygenase-1 (HO-1) seen with related compounds like Kushenol C, are still under investigation for this compound.[1][3]

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effects by modulating multiple key signaling pathways involved in inflammation and immune response. Network pharmacology and subsequent experimental validation have identified several core targets.[1]

The primary mechanisms involve the inhibition of pro-inflammatory signaling cascades and the activation of protective pathways. Specifically, this compound has been shown to inhibit the phosphorylation and activation of key molecules within the PI3K/AKT and TLR4/NF-κB signaling pathways.[1]

By inhibiting the Toll-like receptor 4 (TLR4) pathway, this compound reduces the activation of NF-κB , a master regulator of inflammatory gene expression. This leads to decreased production of pro-inflammatory cytokines.[1] It also downregulates the NLRP3 inflammasome , a key component in the production of active IL-1β.[1]

Simultaneously, this compound modulates the PI3K/AKT pathway. Inhibition of this pathway's hyperactivation during inflammation and the subsequent increase in Forkhead box O1 (FOXO1) expression contribute to its anti-inflammatory and cell-protective effects.[1] The compound also inhibits the activation of p38 MAPK , another critical pathway in the inflammatory response.[1]

Quantitative Pharmacological Data

While extensive data on the dose-dependent in vivo effects of this compound have been published, specific quantitative metrics of potency such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) are not extensively detailed in the available literature for specific molecular targets. The primary research has focused on the physiological and cellular outcomes of treatment.[1]

The table below summarizes the statistically significant effects of this compound on key inflammatory biomarkers in a dextran sulfate sodium (DSS)-induced colitis mouse model.[1]

| Parameter | Model Group (DSS) | This compound Treated Group | P-value |

| Pro-inflammatory Cytokines (mRNA) | |||

| IL-1β Transcription Level | Significantly Elevated | Markedly Suppressed | P < 0.05 |

| IL-6 Transcription Level | Significantly Elevated | Markedly Suppressed | P < 0.01 |

| IL-17 Transcription Level | Significantly Elevated | Markedly Suppressed | P < 0.05 |

| TNF-α Transcription Level | Significantly Elevated | Markedly Suppressed | P < 0.001 |

| Anti-inflammatory Cytokine (mRNA) | |||

| IL-10 Transcription Level | Notably Reduced | Increased | P < 0.05 |

| Signaling Protein Expression | |||

| p-PI3K Phosphorylation | Significantly Elevated | Significantly Inhibited | P < 0.01 |

| p-AKT Phosphorylation | Significantly Elevated | Significantly Inhibited | P < 0.05 |

| p-p38 MAPK Phosphorylation | Significantly Elevated | Significantly Inhibited | P < 0.05 |

| NF-κB p-p65 Phosphorylation | Significantly Elevated | Significantly Inhibited | P < 0.001 |

| TLR4 Expression | Significantly Elevated | Markedly Reduced | P < 0.01 |

| NLRP3 Expression | Significantly Elevated | Markedly Reduced | P < 0.01 |

| FOXO1 Expression | Significantly Reduced | Increased | P < 0.05 |

Data synthesized from the study on DSS-induced colitis in mice.[1] The P-values represent the statistical significance of the change in the this compound treated group compared to the DSS model group.

Key Experimental Methodologies

The pharmacological properties of this compound have been primarily investigated using in vivo models of inflammatory disease, complemented by molecular biology techniques to elucidate the mechanisms of action.

DSS-Induced Ulcerative Colitis Model

This is the key preclinical model used to evaluate the efficacy of this compound in treating inflammatory bowel disease.[1]

-

Animals : Male C57BL/6 mice (6-8 weeks old) are typically used.[1]

-

Induction of Colitis : Mice are administered dextran sulfate sodium (DSS) in their drinking water for a defined period (e.g., 7 days) to induce acute colitis, which mimics the pathology of human UC.

-

Treatment Protocol : this compound is administered orally (by gavage) daily to the treatment group throughout the study period. A positive control group (e.g., treated with mesalazine) and a vehicle control group are included.[1]

-

Efficacy Evaluation :

-

Clinical Assessment : Body weight, stool consistency, and rectal bleeding are monitored daily to calculate the Disease Activity Index (DAI).

-

Macroscopic Assessment : At the end of the study, colon length is measured as an indicator of inflammation.

-

Histopathological Analysis : Colon tissue is collected, fixed in formalin, and stained with Hematoxylin and Eosin (H&E) to assess tissue damage, inflammatory cell infiltration, and structural changes.

-

Molecular and Cellular Analyses

-

Quantitative Real-Time PCR (RT-qPCR) : Used to measure the mRNA expression levels of cytokines (e.g., TNF-α, IL-6, IL-10) and other target genes in colon tissue.[1]

-

Enzyme-Linked Immunosorbent Assay (ELISA) : Employed to quantify the concentration of cytokines and other inflammatory biomarkers in serum or tissue homogenates.[1]

-

Western Blotting : Used to determine the expression and phosphorylation status of key signaling proteins (e.g., PI3K, AKT, NF-κB p65) to confirm pathway modulation.[1]

-

16S rRNA Gene Sequencing : Performed on fecal samples to analyze the composition and diversity of the gut microbiota and assess the impact of this compound treatment.[1]

Conclusion and Future Perspectives

This compound is a promising natural flavonoid with well-defined anti-inflammatory and immunomodulatory properties. Its multi-target mechanism of action, involving the modulation of the PI3K/AKT and TLR4/NF-κB signaling pathways, restoration of the intestinal barrier, and regulation of the gut microbiota, makes it an attractive candidate for the treatment of ulcerative colitis and potentially other inflammatory disorders.[1]

For drug development professionals, future research should focus on several key areas:

-

Pharmacokinetics and Bioavailability : Detailed ADME (absorption, distribution, metabolism, and excretion) studies are necessary to understand its behavior in the body and optimize dosing regimens.

-

Safety and Toxicology : Comprehensive safety pharmacology and toxicology studies are required to establish a safe therapeutic window.

-

Target Deconvolution : While key pathways are known, identifying the direct binding targets of this compound could enable structure-activity relationship (SAR) studies for the development of more potent synthetic analogs.

-

Clinical Translation : Given the strong preclinical evidence, well-designed clinical trials are the next logical step to evaluate the efficacy and safety of this compound in human patients with ulcerative colitis.

References

A Comprehensive Technical Guide to the Biological Activity of Kushenol I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kushenol I is a prenylated flavonoid, a class of natural compounds recognized for their diverse pharmacological properties. It is isolated from the roots of Sophora flavescens Aiton, a plant with a long history of use in traditional Chinese medicine for treating a variety of ailments, including inflammatory diseases and cancer[1][2][3]. As a member of the isoprenylated flavonoid family, which includes other bioactive compounds like Kushenol A, B, C, and F, this compound has emerged as a subject of scientific interest due to its potent anti-inflammatory, antioxidant, and immunomodulatory activities[1][4][5]. This document provides an in-depth technical overview of the biological activities of this compound, focusing on its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Biological Activities and Mechanisms of Action

This compound exerts its biological effects through a multi-target mechanism, primarily centered on the modulation of inflammatory and oxidative stress pathways.

Anti-Inflammatory and Immunomodulatory Effects

The most extensively documented activity of this compound is its potent anti-inflammatory effect, particularly in the context of ulcerative colitis (UC)[1]. It alleviates inflammatory damage by modulating key signaling pathways and regulating the balance of pro-inflammatory and anti-inflammatory mediators.

Mechanism of Action: this compound has been shown to significantly inhibit key inflammatory signaling pathways. In dextran sodium sulfate (DSS)-induced colitis models, this compound intervention markedly suppressed the phosphorylation of PI3K, AKT, p38 MAPK, and NF-κB p-p65[1]. It also reduced the expression of Toll-like receptor 4 (TLR4) and the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome[1]. By inhibiting these pathways, this compound effectively decreases the production of pro-inflammatory cytokines while promoting anti-inflammatory responses.

-

Cytokine Regulation: this compound administration leads to a significant reduction in the levels of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), IL-6, IL-8, IL-17, and Tumor Necrosis Factor-alpha (TNF-α)[1]. Concurrently, it enhances the production of the anti-inflammatory cytokine IL-10, helping to resolve inflammation[1].

-

Immune Cell Modulation: The compound also influences the immune response by regulating T-cell balance. Studies have shown that this compound can modulate splenic T-cell percentages in UC models[1].

-

Gut Microbiota and Intestinal Barrier: A crucial aspect of its action in UC is its ability to preserve the integrity of the intestinal mucosal barrier and favorably modulate the composition of the gut microbiota[1].

Antioxidant Activity

This compound demonstrates significant antioxidant properties, which are critical for mitigating the tissue damage associated with inflammatory conditions like UC[1].

Mechanism of Action: The antioxidant effects of this compound and related flavonoids like Kushenol C are linked to the upregulation of endogenous antioxidant defense systems. This is primarily achieved through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Activated Nrf2 translocates to the nucleus and promotes the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1)[6][7].

-

Reduction of Oxidative Stress Markers: In animal models, this compound treatment has been shown to decrease levels of malondialdehyde (MDA) and myeloperoxidase (MPO), which are markers of lipid peroxidation and neutrophil infiltration, respectively[1].

-

Enhancement of Antioxidant Enzymes: The treatment increases the activity of key antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-PX), which are crucial for scavenging reactive oxygen species (ROS)[1].

Anticancer Potential

While research specifically on this compound's anticancer activity is limited, studies on structurally similar flavonoids from Sophora flavescens, such as Kushenol A, provide strong evidence for the potential of this compound class in oncology[2][8][9].

Mechanism of Action (inferred from Kushenol A): Kushenol A has been shown to suppress the proliferation of breast cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, survival, and metabolism[8][9]. Treatment with Kushenol A leads to a reduction in the phosphorylation of AKT and mTOR, inducing G0/G1 phase cell cycle arrest and promoting apoptosis in cancer cells[8][9]. Given the shared flavonoid backbone, it is plausible that this compound may exert similar effects, warranting further investigation.

Quantitative Data on Biological Activities

The following tables summarize the quantitative and qualitative effects of this compound and related compounds on various biological markers.

Table 1: Anti-Inflammatory and Immunomodulatory Effects of this compound in a DSS-Induced Colitis Mouse Model

| Parameter | Effect of this compound Treatment | Significance Level | Reference |

|---|---|---|---|

| Pro-inflammatory Cytokines | |||

| TNF-α | Markedly Suppressed | P < 0.05, P < 0.01, or P < 0.001 | [1] |

| IL-1β | Markedly Suppressed | P < 0.05, P < 0.01, or P < 0.001 | [1] |

| IL-6 | Markedly Suppressed | P < 0.05, P < 0.01, or P < 0.001 | [1] |

| IL-17 | Markedly Suppressed | P < 0.05, P < 0.01, or P < 0.001 | [1] |

| Anti-inflammatory Cytokines | |||

| IL-10 | Markedly Increased | P < 0.05 or P < 0.001 | [1] |

| Signaling Molecules | |||

| p-PI3K, p-AKT, p-p38 MAPK | Significantly Inhibited | P < 0.05, P < 0.01, or P < 0.001 | [1] |

| NF-κB p-p65 | Significantly Inhibited | P < 0.05, P < 0.01, or P < 0.001 | [1] |

| TLR4, NLRP3 | Markedly Reduced Expression | P < 0.01 or P < 0.001 | [1] |

| FOXO1 | Increased Expression | P < 0.05 |[1] |

Table 2: Antioxidant Effects of this compound in a DSS-Induced Colitis Mouse Model

| Parameter | Effect of this compound Treatment | Significance Level | Reference |

|---|---|---|---|

| Myeloperoxidase (MPO) | Decreased | P < 0.05, P < 0.01, or P < 0.001 | [1] |

| Malondialdehyde (MDA) | Decreased | P < 0.05, P < 0.01, or P < 0.001 | [1] |

| Superoxide Dismutase (SOD) | Increased | P < 0.05, P < 0.01, or P < 0.001 | [1] |

| Glutathione Peroxidase (GSH-PX) | Increased | P < 0.05, P < 0.01, or P < 0.001 |[1] |

Table 3: Antiproliferative Activity of Kushenol A in Breast Cancer (BC) Cells

| Parameter | Effect of Kushenol A Treatment | Concentration Range | Reference |

|---|---|---|---|

| BC Cell Proliferation | Suppressed (Time & Concentration-dependent) | 4–32 μM | [9] |

| Cell Cycle | Induced G0/G1 Phase Arrest | 4, 8, and 16 μM | [9] |

| Apoptosis | Induced | Concentration-dependent | [8] |

| p-AKT, p-mTOR | Reduced Phosphorylation | Dose-dependent |[9] |

Visualizations: Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the complex biological processes modulated by this compound.

Caption: this compound Anti-Inflammatory Signaling Pathway.

Caption: this compound Antioxidant Signaling Pathway via Nrf2.

Caption: Experimental Workflow for Evaluating this compound in UC.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature, providing a reference for researchers aiming to replicate or build upon these findings.

In Vivo Model: DSS-Induced Ulcerative Colitis

-

Animals: Male C57BL/6 mice (6-8 weeks old, weighing 16-18 g) are used[1]. Animals are housed in a specific-pathogen-free facility.

-

Induction of Colitis: Ulcerative colitis is induced by administering 3% (w/v) dextran sodium sulfate (DSS) in the drinking water for a period of 7 days. The control group receives regular drinking water.

-

This compound Administration: this compound, dissolved in a suitable vehicle, is administered to the treatment group via oral gavage daily for the duration of the experiment[1].

-

Clinical Assessment: Mice are monitored daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).

-

Sample Collection: At the end of the experimental period, mice are euthanized. Blood is collected via cardiac puncture for serum separation. The entire colon is excised, its length is measured, and sections are collected for histopathology, protein extraction, RNA isolation, and analysis of oxidative stress markers[1]. Spleens are collected for immune cell analysis[1].

Biochemical and Molecular Assays

-

ELISA for Cytokine Measurement: Serum and colon tissue homogenate levels of cytokines (TNF-α, IL-6, IL-1β, IL-10, etc.) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions[1].

-

Western Blot Analysis: Total protein is extracted from colon tissues using RIPA buffer. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., p-AKT, AKT, p-NF-κB, TLR4, NLRP3). After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) system[1][9].

-

RT-qPCR for Gene Expression: Total RNA is extracted from colon tissues using TRIzol reagent. cDNA is synthesized using a reverse transcription kit. Real-time quantitative PCR (RT-qPCR) is performed using SYBR Green master mix and gene-specific primers for target genes (e.g., Tnf, Il6, Il1b, Il10) to quantify their relative expression levels, often normalized to a housekeeping gene like β-actin[1].

-

Oxidative Stress Marker Analysis: Commercially available assay kits are used to measure the activity of SOD and GSH-PX, and the levels of MPO and MDA in colon tissue homogenates, as per the manufacturer's protocols[1].

Cell-Based Assays (Protocols from Related Kushenols)

-

Cell Culture: RAW264.7 macrophage cells or HaCaT keratinocytes are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator[9][10].

-

Anti-inflammatory Assay (RAW264.7): Cells are pre-treated with various concentrations of the test compound (e.g., Kushenol C) for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified period (e.g., 16-24 hours)[10].

-

Antioxidant Assay (HaCaT): Cells are pre-treated with the test compound, followed by stimulation with an oxidizing agent like 1 mM tert-butyl hydroperoxide (tBHP) to induce oxidative stress[7][10].

Conclusion

This compound, a prenylated flavonoid from Sophora flavescens, is a potent bioactive compound with significant therapeutic potential, particularly for inflammatory diseases such as ulcerative colitis[1]. Its efficacy stems from a multi-pronged mechanism that includes the suppression of key pro-inflammatory signaling pathways (TLR4, PI3K/AKT, MAPK, NF-κB, NLRP3), the enhancement of antioxidant defenses, the modulation of immune responses, and the restoration of gut microbiota and intestinal barrier function[1]. While direct evidence for its anticancer activity requires further research, promising results from structurally related compounds like Kushenol A suggest this as a valuable avenue for future investigation[8][9]. The comprehensive data presented in this guide underscore the potential of this compound as a lead compound for the development of novel therapeutics. Further preclinical and clinical studies are warranted to fully elucidate its pharmacological profile and translate these findings into clinical applications.

References

- 1. This compound combats ulcerative colitis via intestinal barrier preservation and gut microbiota optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor Activities of Kushen: Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel antitumor activities of Kushen flavonoids in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kushenol A and 8-prenylkaempferol, tyrosinase inhibitors, derived from Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Kushenol I: A Technical Guide to its Anti-inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kushenol I, a prenylated flavonoid isolated from the roots of Sophora flavescens, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-inflammatory effects of this compound, with a focus on its modulation of key signaling pathways. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for inflammatory diseases.

Core Anti-inflammatory Effects of this compound

This compound exerts its anti-inflammatory effects through the modulation of multiple signaling pathways and the subsequent reduction of pro-inflammatory mediators. While in-depth in-vitro quantitative data for this compound is still emerging, studies on structurally related compounds like Kushenol C, and in-vivo studies on this compound itself, provide a strong foundation for understanding its mechanisms of action.

Quantitative Data on Inflammatory Mediator Inhibition

The following table summarizes the inhibitory effects of Kushenol C on the production of various pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This data serves as a valuable proxy for the anticipated in-vitro effects of this compound.

| Inflammatory Mediator | Concentration of Kushenol C (µM) | Inhibition | Reference |

| Nitric Oxide (NO) | 50 | Significant Inhibition | |

| 100 | Stronger Inhibition | ||

| Prostaglandin E2 (PGE2) | 50 | Significant Inhibition | |

| 100 | Stronger Inhibition | ||

| Interleukin-6 (IL-6) | 50 | Significant Inhibition | |

| 100 | Stronger Inhibition | ||

| Interleukin-1β (IL-1β) | 50 | Significant Inhibition | |

| 100 | Stronger Inhibition | ||

| Monocyte Chemoattractant Protein-1 (MCP-1) | 50 | Significant Inhibition | |

| 100 | Stronger Inhibition | ||

| Interferon-β (IFN-β) | 50 | Significant Inhibition | |

| 100 | Stronger Inhibition |

In an in-vivo mouse model of dextran sodium sulfate (DSS)-induced ulcerative colitis, oral administration of this compound led to a significant reduction in the colon and serum concentrations of pro-inflammatory cytokines including TNF-α, IL-6, IL-1β, and IL-8 (p < 0.05, p < 0.01, or p < 0.001). A significant reduction in colonic IL-17 was also observed (p < 0.001). Conversely, the concentration of the anti-inflammatory cytokine IL-10 was substantially increased in both the colon and serum (p < 0.05 or p < 0.001).

Key Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways that are central to the inflammatory response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression. This compound has been demonstrated to inhibit the activation of NF-κB. Studies on the related compound Kushenol C show that it decreases the phosphorylation of the p65 subunit of NF-κB and its subsequent DNA binding activity in LPS-stimulated macrophages.

PI3K/AKT and p38 MAPK Signaling Pathways

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways are also implicated in the anti-inflammatory action of this compound. In a murine model of ulcerative colitis, this compound intervention significantly inhibited the phosphorylation of PI3K, AKT, and p38 MAPK.

TLR4/NLRP3 Inflammasome Pathway

This compound has been shown to regulate the Toll-like receptor 4 (TLR4) and NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome pathway. In an ulcerative colitis model, this compound markedly reduced the expression of TLR4 and NLRP3.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the anti-inflammatory effects of this compound.

Cell Culture and Stimulation

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Stimulation:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction).

-

Allow cells to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.

-

Stimulate cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time period (e.g., 24 hours for cytokine measurements).

-

Western Blot Analysis

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-p38, p38, p-AKT, AKT, TLR4, NLRP3, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (RT-qPCR)

-

RNA Extraction: Isolate total RNA from treated cells or tissues using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Perform qPCR using a SYBR Green master mix and specific primers for the target genes (e.g., TNF-α, IL-6, IL-1β, IL-10) and a housekeeping gene (e.g., GAPDH or β-actin). The primer sequences used in the in-vivo study on this compound are provided in the original publication.

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Sample Collection: Collect cell culture supernatants or serum samples after treatment.

-

Assay Procedure: Measure the concentrations of cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in the samples using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Determine the cytokine concentrations based on the standard curve generated in the assay.

Experimental Workflow

Conclusion

This compound is a promising natural compound with potent anti-inflammatory properties. Its mechanism of action involves the inhibition of key pro-inflammatory signaling pathways, including NF-κB, PI3K/AKT, and p38 MAPK, as well as the modulation of the TLR4/NLRP3 inflammasome. The data and protocols presented in this guide provide a solid framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in the management of inflammatory disorders. Further in-vitro studies are warranted to establish a more precise quantitative profile of this compound's anti-inflammatory activity.

Introduction to Kushenol I and its Therapeutic Potential

An In-Depth Technical Guide to the In Vitro Antioxidant Potential of Kushenol I

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antioxidant potential of this compound, a prenylated flavonoid isolated from Sophora flavescens. While direct quantitative in vitro studies on this compound are emerging, this document synthesizes the available data, places it in the context of related, well-studied compounds from the same plant, and offers detailed experimental protocols for its further investigation.

This compound is an isoprenylated flavonoid found in the roots of Sophora flavescens, a plant with a long history in traditional medicine. Recent research has highlighted the therapeutic potential of this compound, particularly its anti-inflammatory and antioxidant properties. A 2025 study demonstrated that this compound exhibits potent antioxidant effects, which contribute to its ability to ameliorate colonic inflammation and tissue damage in a preclinical model of ulcerative colitis[1]. These findings underscore the importance of fully characterizing the antioxidant profile of this promising natural compound.

This guide will delve into the known mechanisms of action, provide comparative data from structurally related flavonoids, and supply detailed methodologies for key in vitro antioxidant assays.

Quantitative Antioxidant Activity Data

While specific IC50 values for this compound in common antioxidant assays are not yet widely published, data from other antioxidant flavonoids isolated from Sophora flavescens provide a strong indication of the potential potency of this class of compounds. The following tables summarize the radical scavenging activities of these related molecules.

Table 1: DPPH Radical Scavenging Activity of Flavonoids from Sophora flavescens

| Compound | IC50 (µg/mL) | Source |

|---|---|---|

| Sophoraflavanone G | 5.26 | [2] |

| Kurarinone | 7.73 |[2] |

Table 2: ABTS Radical Scavenging Activity of Isoprenoid Flavonoids from Sophora flavescens

| Compound | IC50 (µg/mL) | Source |

|---|---|---|

| Kurarinol A | 1.21 | [3] |

| Kurarinol B | 1.81 |[3] |

Signaling Pathways in Antioxidant Action

Research indicates that this compound exerts its antioxidant and anti-inflammatory effects by modulating key cellular signaling pathways. In a model of ulcerative colitis, this compound was shown to inhibit the expression of pro-inflammatory cytokines and key signaling molecules such as PI3K, AKT, p38 MAPK, and NLRP3, while increasing the expression of the transcription factor FOXO1[1]. The PI3K/AKT pathway is a critical regulator of the cellular antioxidant response, often acting upstream of the Nrf2 transcription factor, a master regulator of antioxidant gene expression[2][4][5][6][7][8].

The diagram below illustrates the proposed signaling pathway modulated by this compound, leading to a reduction in oxidative stress and inflammation.

Experimental Protocols

The following section provides detailed methodologies for standard in vitro assays to characterize the antioxidant potential of this compound.

Experimental Workflow Overview

The general workflow for assessing the in vitro antioxidant potential of a compound like this compound involves a multi-tiered approach, starting with chemical-based assays and progressing to cell-based models.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

-

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (spectrophotometric grade)

-

This compound stock solution (in methanol or DMSO)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Preparation of DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution protected from light.

-

Sample Preparation: Prepare a series of dilutions of this compound (e.g., 1 to 100 µg/mL) in methanol. Prepare similar dilutions for the positive control.

-

Assay Protocol:

-

To each well of a 96-well plate, add 100 µL of the DPPH working solution.

-

Add 100 µL of the various concentrations of this compound, positive control, or methanol (for the blank).

-

Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

-

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS, pH 7.4)

-

This compound stock solution

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Assay Protocol:

-

To each well of a 96-well plate, add 190 µL of the ABTS•+ working solution.

-

Add 10 µL of the various concentrations of this compound, positive control, or solvent (for the blank).

-

Mix and incubate at room temperature for 6-10 minutes.

-

-

Measurement: Measure the absorbance at 734 nm.

-

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The IC50 value is then determined from the dose-response curve.

Cellular Reactive Oxygen Species (ROS) Assay

This assay measures the ability of a compound to reduce intracellular ROS levels in a cell line (e.g., HaCaT keratinocytes or HepG2 hepatocytes) subjected to oxidative stress.

-

Materials:

-

Cell line (e.g., HaCaT)

-

Cell culture medium and supplements

-

Oxidative stress inducer (e.g., tert-butyl hydroperoxide (tBHP), H₂O₂)

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

-

This compound stock solution

-

Fluorescence microplate reader or flow cytometer

-

-

Procedure:

-

Cell Culture: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

-

ROS Induction: Induce oxidative stress by adding an appropriate concentration of tBHP or H₂O₂ and incubate for a specified time (e.g., 1 hour).

-

Staining: Remove the medium and wash the cells with PBS. Add medium containing 10 µM DCFH-DA and incubate for 30 minutes at 37°C. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

-

-

Data Analysis: The results are expressed as a percentage of the fluorescence intensity of the control (oxidative stress-induced) cells. A decrease in fluorescence in this compound-treated cells indicates a reduction in intracellular ROS.

Conclusion

This compound is a promising flavonoid from Sophora flavescens with demonstrated antioxidant effects. Its mechanism of action likely involves the modulation of critical signaling pathways such as PI3K/AKT, leading to a reduction in both oxidative stress and inflammation. While further studies are required to quantify its precise in vitro radical scavenging efficacy with assays like DPPH and ABTS, the existing data on related compounds suggests it possesses significant potential. The protocols and information provided in this guide offer a robust framework for researchers to further explore and validate the antioxidant properties of this compound for potential therapeutic applications.

References

- 1. This compound combats ulcerative colitis via intestinal barrier preservation and gut microbiota optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Schisanhenol Alleviates Mycophenolic Acid-Induced Intestinal Epithelial Cell Barrier Damage by Activating the Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Activation of the Nrf2 Cell Defense Pathway by Ancient Foods: Disease Prevention by Important Molecules and Microbes Lost from the Modern Western Diet | PLOS One [journals.plos.org]

Preliminary Toxicological Profile of Kushenol I: An In-depth Technical Guide

Introduction

Kushenol I is a prenylated flavonoid isolated from the roots of Sophora flavescens, a plant with a long history of use in traditional Chinese medicine.[1][2] While research has begun to explore its therapeutic potential, particularly its anti-inflammatory and antioxidant properties, a comprehensive understanding of its toxicological profile is essential for further drug development. This guide provides a summary of the currently available preliminary data on the toxicity of this compound and related compounds, intended for researchers, scientists, and drug development professionals. It is important to note that direct and extensive toxicological studies on this compound are limited, and much of the current understanding is inferred from studies on related compounds and extracts of Sophora flavescens. A study on the therapeutic effects of this compound in a mouse model of ulcerative colitis noted the need for systematic evaluation of its long-term toxicity for chronic use.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the available quantitative data on the in vivo safety of a flavonoid-rich extract from Sophora flavescens and the in vitro cytotoxicity of various Kushenol compounds.

Table 1: In Vivo Acute and Sub-chronic Toxicity of Flavonoid-Rich Sophora flavescens Extract

| Study Type | Species | Compound/Extract | Dose | Observation | Reference |

| Acute Oral Toxicity | Kunming (KM) Mice | Flavonoid-rich extract of S. flavescens (SFEA) | 9.0 g/kg | No mortality or clinical signs of toxicity were observed. No abnormal changes in body weight or food consumption were noted. Hematological, blood biochemical, and histopathological parameters showed no significant changes. | [3] |

| 13-Week Sub-chronic Toxicity | Sprague-Dawley (SD) Rats | Flavonoid-rich extract of S. flavescens (SFEA) | Up to 1200 mg/kg/day | No mortality, clinical signs, or treatment-related changes in body weight, food consumption, hematological and blood biochemical parameters, organ weights, or histopathology were observed. The No-Observed-Adverse-Effect-Level (NOAEL) was determined to be greater than 1200 mg/kg. | [3] |

| In Vivo Therapeutic Study | Mice | This compound (KSCI) | 50 and 100 mg/kg/day | Used as a therapeutic dose in a model of ulcerative colitis. The study did not report any overt signs of toxicity at these doses. | [4] |

Table 2: In Vitro Cytotoxicity of Kushenol Compounds

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| Kushenol A | A549 (NSCLC) | Cytotoxicity Assay | IC50 | 5.3 µg/ml | |

| NCI-H226 (NSCLC) | Cytotoxicity Assay | IC50 | 20.5 µg/ml | ||

| BEAS-2B (Normal human lung epithelial) | Cytotoxicity Assay | IC50 | 57.2 µg/ml | ||

| Kushenol C | RAW264.7 (Macrophage) | Cell Viability Assay | Cytotoxicity | No significant cytotoxicity up to 100 µM | |

| HaCaT (Human keratinocyte) | Cell Viability Assay | Cytotoxicity | No significant cytotoxicity up to 50 µM | ||

| Kushenol Z | A549 (NSCLC) | CCK-8 Assay | Cytotoxicity | Potent cytotoxicity demonstrated in a dose- and time-dependent manner. | [5] |

| NCI-H226 (NSCLC) | CCK-8 Assay | Cytotoxicity | Potent cytotoxicity demonstrated in a dose- and time-dependent manner. | [5] | |

| BEAS-2B (Normal human lung epithelial) | CCK-8 Assay | Cytotoxicity | Showed a wider therapeutic window compared to other tested flavonoids. | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of toxicological studies. The following are representative protocols based on the available literature for Sophora flavescens extracts and related Kushenol compounds.

1. In Vivo Acute and Sub-chronic Oral Toxicity Study of Sophora flavescens Flavonoid-Rich Extract

-

Test Substance: Flavonoid-rich extract of Sophora flavescens (SFEA).

-

Animal Model: Kunming (KM) mice for acute toxicity and Sprague-Dawley (SD) rats for sub-chronic toxicity.

-

Acute Toxicity Protocol:

-

Mice are fasted overnight before administration of SFEA.

-

A single oral dose of 9.0 g/kg of SFEA is administered.

-

Animals are observed for mortality, clinical signs of toxicity, and changes in body weight and food consumption for 14 days.

-

At the end of the observation period, hematological and serum biochemical parameters are analyzed, and a gross necropsy is performed. Histopathological examination of major organs is conducted.

-

-

Sub-chronic Toxicity Protocol:

-

Rats are randomly assigned to control and treatment groups.

-

SFEA is administered orally at doses of 0, 40, 80, 400, 800, and 1200 mg/kg/day for 13 weeks.

-

Daily observations for clinical signs of toxicity and weekly measurements of body weight and food consumption are recorded.

-

At the end of the 13-week period, blood samples are collected for hematological and biochemical analysis.

-

A complete necropsy is performed, and organ weights are recorded.

-

Histopathological examination of a comprehensive list of organs and tissues is performed.

-

2. In Vitro Cytotoxicity Assay (Cell Counting Kit-8 - CCK-8)

-

Objective: To assess the cytotoxic effects of a compound on cultured cells.

-

Cell Lines: A panel of cell lines, including cancer cell lines (e.g., A549, NCI-H226) and normal cell lines (e.g., BEAS-2B), are used.

-

Protocol:

-

Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Kushenol Z). A vehicle control is also included.

-

Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, 10 µL of CCK-8 solution is added to each well, and the plate is incubated for an additional 1-4 hours at 37°C.

-

The absorbance is measured at 450 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the control group, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[5]

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially modulated by this compound, based on its observed therapeutic effects, and a general workflow for in vivo toxicity studies.

Caption: Potential signaling pathways modulated by this compound in alleviating inflammation.[4]

Caption: A generalized experimental workflow for conducting an in vivo toxicity assessment.

The preliminary data available suggests that this compound, within the context of a flavonoid-rich extract of Sophora flavescens, has a favorable acute and sub-chronic toxicity profile in rodents. In vitro studies on related Kushenol compounds indicate varying degrees of cytotoxicity, with some demonstrating selectivity for cancer cells over normal cells. The in vivo use of this compound at therapeutic doses in a mouse model of ulcerative colitis did not result in observable adverse effects, though this was not a formal toxicology study.

It is imperative that future research focuses on comprehensive toxicological evaluations of isolated this compound. This should include acute, sub-chronic, and chronic toxicity studies, as well as genotoxicity and reproductive toxicity assessments, to establish a complete safety profile and enable its progression as a potential therapeutic agent.

References

- 1. worldscientific.com [worldscientific.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Acute and 13 weeks subchronic toxicological evaluation of the flavonoid-rich extract of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound combats ulcerative colitis via intestinal barrier preservation and gut microbiota optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Analysis of Kushenol I: A Technical Overview of Molecular Docking Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in silico molecular docking studies of Kushenol I, a natural flavonoid compound isolated from the roots of Sophora flavescens. This document summarizes the binding affinities of this compound against key protein targets, details the experimental protocols for computational docking, and visualizes the relevant biological signaling pathways.

Executive Summary

This compound has demonstrated significant potential as a modulator of various signaling pathways implicated in inflammatory diseases and cancer. In silico molecular docking studies have been instrumental in elucidating the binding interactions of this compound with several key protein targets. These studies reveal that this compound exhibits strong and spontaneous binding to multiple proteins, suggesting a multi-targeted therapeutic potential. The binding affinities, as determined by computational methods, are consistently favorable, indicating stable interactions with the target proteins. This guide serves as a comprehensive resource for researchers interested in the computational evaluation of this compound and other natural compounds in drug discovery.

Quantitative Data Summary

Molecular docking simulations have been performed to predict the binding affinity of this compound with several key protein targets. The binding energy, typically measured in kcal/mol, indicates the strength of the interaction between the ligand (this compound) and the protein. A more negative binding energy value suggests a more stable and favorable interaction.

Recent studies investigating the therapeutic effects of this compound in the context of ulcerative colitis identified several core protein targets. The binding energies of this compound with these targets were all found to be less than -5 kcal/mol, indicating a strong binding affinity. The specific binding scores are detailed in the table below.

| Target Protein | PDB ID | Binding Energy (kcal/mol) |

| Protein Kinase B (AKT) | 6HHJ | -8.5 |

| p38 Mitogen-Activated Protein Kinase (p38 MAPK) | 3L8R | -7.9 |

| NOD-like Receptor Pyrin Domain Containing 3 (NLRP3) | 6NPY | -7.2 |

| Phosphoinositide 3-Kinase (PI3K) | 4A2J | -8.1 |

| Forkhead Box Protein O1 (FOXO1) | 3CO7 | -6.9 |